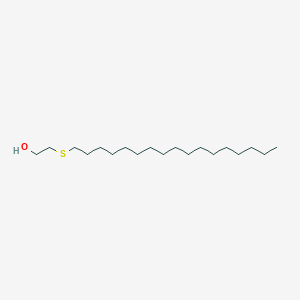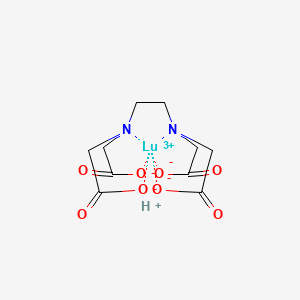
Lutetium edetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lutetium edetate is a coordination compound formed by the chelation of lutetium ions with ethylenediaminetetraacetic acid (EDTA). This compound is of significant interest due to its applications in various fields, including medical imaging and radiotherapy. Lutetium, a rare earth element, is known for its unique properties, such as high density and stability, which make it suitable for use in complexometric titrations and radiopharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lutetium edetate typically involves the reaction of lutetium chloride or lutetium nitrate with EDTA in an aqueous solution. The reaction is carried out under controlled pH conditions to ensure the complete chelation of lutetium ions. The general reaction can be represented as:
Lu3++EDTA4−→Lu-EDTA
The reaction is usually performed at a pH of around 7-8, where EDTA is fully deprotonated and can effectively chelate the lutetium ions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in batch reactors. The process includes the dissolution of lutetium salts in water, followed by the addition of EDTA under continuous stirring. The pH is adjusted using sodium hydroxide or hydrochloric acid. The resulting this compound is then purified through filtration and crystallization processes to obtain a high-purity product.
化学反应分析
Types of Reactions
Lutetium edetate primarily undergoes complexation reactions due to the presence of the EDTA ligand. These reactions are characterized by the formation of stable chelate complexes with metal ions. The compound can also participate in substitution reactions where the EDTA ligand is replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidation and Reduction: this compound is relatively stable and does not undergo significant oxidation or reduction under normal conditions.
Substitution Reactions: These reactions can occur in the presence of stronger chelating agents or under extreme pH conditions. For example, the addition of a stronger ligand like DTPA (diethylenetriaminepentaacetic acid) can displace EDTA from the lutetium complex.
Major Products
The primary product of these reactions is the lutetium complex with the new ligand. For example, in a substitution reaction with DTPA, the product would be lutetium-DTPA.
科学研究应用
Lutetium edetate has a wide range of applications in scientific research:
Chemistry: It is used in complexometric titrations to determine the concentration of metal ions in solutions.
Biology: The compound is utilized in studies involving metal ion transport and chelation therapy.
Medicine: this compound is a key component in radiopharmaceuticals used for imaging and treating certain types of cancer, such as neuroendocrine tumors. .
Industry: It is employed in the purification of rare earth elements and in the manufacturing of high-precision instruments.
作用机制
The mechanism of action of lutetium edetate involves the chelation of metal ions, which stabilizes them and prevents unwanted reactions. In medical applications, the radiolabeled form of this compound binds to specific cellular targets, such as somatostatin receptors in cancer cells. Upon binding, the radioactive component delivers targeted radiation, causing cellular damage and apoptosis in the cancer cells .
相似化合物的比较
Lutetium edetate can be compared with other chelating agents like:
Gadolinium edetate: Used in magnetic resonance imaging (MRI) as a contrast agent.
Yttrium edetate: Utilized in radiotherapy for treating certain cancers.
Lanthanum edetate: Employed in the treatment of hyperphosphatemia in patients with chronic kidney disease.
Uniqueness
This compound is unique due to its high stability and specificity in binding to metal ions. Its radiolabeled form, lutetium-177 edetate, offers targeted radiotherapy with minimal damage to surrounding healthy tissues, making it a valuable tool in cancer treatment .
属性
CAS 编号 |
60502-30-9 |
|---|---|
分子式 |
C10H13LuN2O8 |
分子量 |
464.19 g/mol |
IUPAC 名称 |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydron;lutetium(3+) |
InChI |
InChI=1S/C10H16N2O8.Lu/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-3 |
InChI 键 |
AXJNDPUDPQEALK-UHFFFAOYSA-K |
规范 SMILES |
[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Lu+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


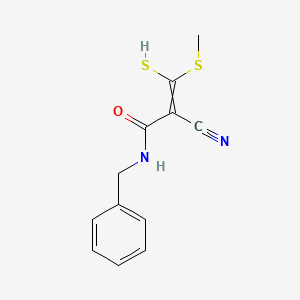

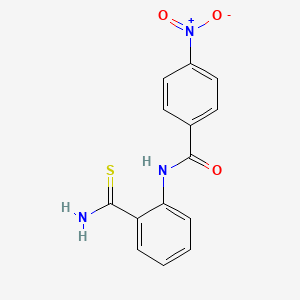
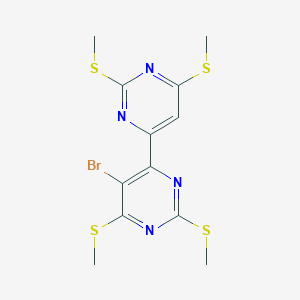
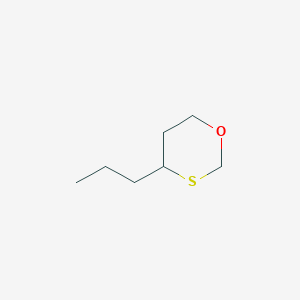
![6-Methyl-7-(3-oxobutyl)bicyclo[4.1.0]heptan-3-one](/img/structure/B14618256.png)
![1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine](/img/structure/B14618281.png)
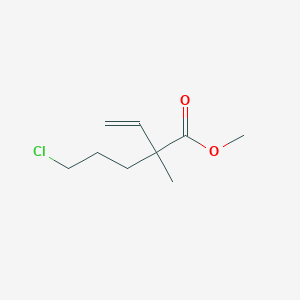
![2'-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl][1,1'-biphenyl]-2-amine](/img/structure/B14618289.png)
![2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14618290.png)
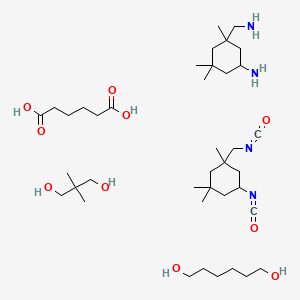
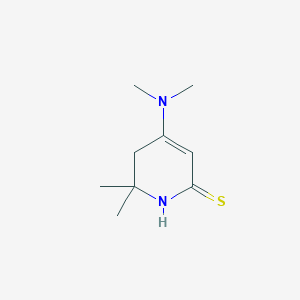
![1-[2,4-Dimethoxy-6-(methoxymethoxy)phenyl]ethan-1-one](/img/structure/B14618307.png)
